molecular formula C7H14N4 B13168365 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine

1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13168365
M. Wt: 154.21 g/mol
InChI Key: MGVNEOPYJSAEQK-UHFFFAOYSA-N
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Description

1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine is a chemical compound belonging to the class of 1,2,4-triazoles This compound is characterized by the presence of a pentan-2-yl group attached to the nitrogen atom of the triazole ring The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound

Preparation Methods

The synthesis of 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 1H-1,2,4-triazole with 2-bromopentane under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted triazoles. Common reagents for these reactions include alkyl halides and acyl chlorides.

    Cyclization: The compound can participate in cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:

    1-(Butan-2-yl)-1H-1,2,4-triazol-3-amine: This compound has a butan-2-yl group instead of a pentan-2-yl group, which may affect its chemical properties and biological activities.

    1-(Hexan-2-yl)-1H-1,2,4-triazol-3-amine: The presence of a hexan-2-yl group can lead to differences in solubility and reactivity compared to the pentan-2-yl derivative.

    1-(Pentan-3-yl)-1H-1,2,4-triazol-3-amine: The position of the alkyl group on the pentane chain can influence the compound’s steric and electronic properties.

The uniqueness of this compound lies in its specific alkyl substitution pattern, which can impact its reactivity and interactions with biological targets.

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

1-pentan-2-yl-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H14N4/c1-3-4-6(2)11-5-9-7(8)10-11/h5-6H,3-4H2,1-2H3,(H2,8,10)

InChI Key

MGVNEOPYJSAEQK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)N1C=NC(=N1)N

Origin of Product

United States

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